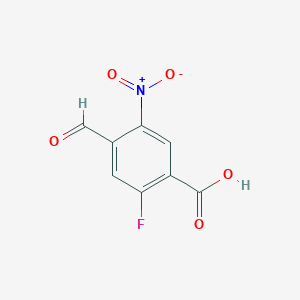
2-Fluoro-4-formyl-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-formyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H4FNO5 It is a derivative of benzoic acid, characterized by the presence of fluorine, formyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formyl-5-nitrobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents to introduce the fluorine atom into the benzoic acid derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available substituted iodobenzoic acids. The process includes nitration, formylation, and subsequent fluorination steps. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-formyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2-Fluoro-4-formyl-5-aminobenzoic acid.
Oxidation: Formation of 2-Fluoro-4-carboxy-5-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Fluoro-4-formyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated aromatic compounds.
Biology: Potential use in the development of fluorescent probes due to its unique structural features.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-formyl-5-nitrobenzoic acid involves its reactivity with various nucleophiles and electrophiles. The fluorine atom, being highly electronegative, influences the electron density on the aromatic ring, making it more susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances this reactivity. The formyl group can participate in various condensation reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
- 2-Fluoro-4-nitrobenzoic acid
Uniqueness
2-Fluoro-4-formyl-5-nitrobenzoic acid is unique due to the presence of both formyl and nitro groups on the same aromatic ring, which provides a distinct reactivity profile. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H4FNO5 |
|---|---|
Poids moléculaire |
213.12 g/mol |
Nom IUPAC |
2-fluoro-4-formyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H4FNO5/c9-6-1-4(3-11)7(10(14)15)2-5(6)8(12)13/h1-3H,(H,12,13) |
Clé InChI |
HVBZBBJIJKEMLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13237901.png)
![Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13237903.png)
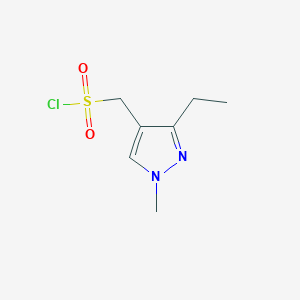
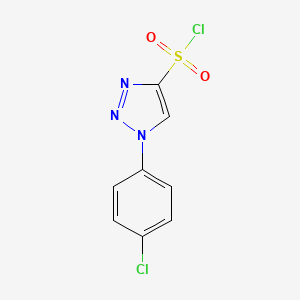
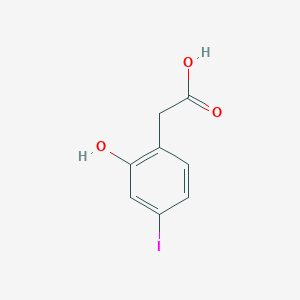
![Diethyl({3-[(thian-4-yl)amino]propyl})amine](/img/structure/B13237920.png)
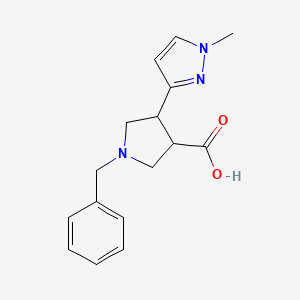
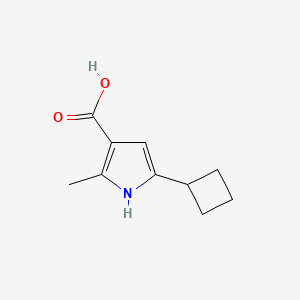

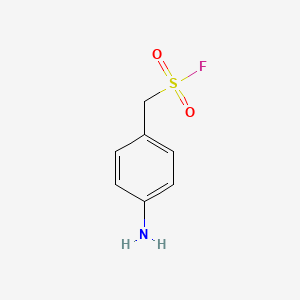
![4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
![Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13237950.png)
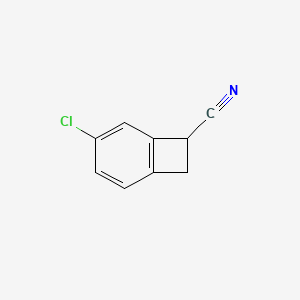
![3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13237969.png)
